(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide
Overview
Description
Sinogliatin, also known as HMS-5552 and RO-5305552, is a glucokinase activator potentially for the treatment of type 2 diabetes.
Mechanism of Action
Target of Action
Sinogliatin primarily targets glucokinase , a rate-limiting enzyme expressed primarily in hepatocytes, and pancreatic β-cells and α-cells . Glucokinase plays a critical role in glucose homeostasis and is the primary glucose sensor that regulates insulin release by pancreatic β-cells .
Mode of Action
Sinogliatin is an oral glucokinase activator. It improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner . It is specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function .
Biochemical Pathways
Sinogliatin affects the glucose homeostasis pathway. By allosterically stimulating glucokinase, it helps maintain glucose homeostasis . This action is particularly beneficial for patients with type 2 diabetes mellitus (T2DM), where the expression of glucokinase is reduced .
Pharmacokinetics
Sinogliatin’s pharmacokinetic properties have been studied using allometric scaling (AS), in vitro to in vivo exploration (IVIVE), and steady-state concentration–mean residence time (Css-MRT) methods . These studies confirmed that sinogliatin is predominantly metabolized by cytochrome P450 (CYP) 3A4 . The Css-MRT method suggested that dog pharmacokinetic profiles were more similar to human pharmacokinetic profiles .
Result of Action
Sinogliatin has demonstrated excellent 24-hour glucose control of both fasting plasma glucose (FPG) and post-meal glucose (PMG) levels in diabetic patients . It also showed robust glucose-stimulated insulin release (GSIR), and sustained dose-proportional glucose lowering with very low risk of hypoglycemia throughout the trial .
Action Environment
The action of Sinogliatin can be influenced by various environmental factors. For instance, it was found that the pharmacokinetics of Sinogliatin could be simulated under a fed condition . The validated model was applied to support a clinical drug–drug interaction (DDI) study design and to evaluate the effects of intrinsic (hepatic cirrhosis, genetic) factors on drug exposure .
Properties
IUPAC Name |
(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2S)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMWSORCUWQJO-YJBOKZPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a physiologically based pharmacokinetic (PBPK) model for Sinogliatin, especially in the early stages of drug development?
A1: Developing a PBPK model for Sinogliatin, a first-in-class glucokinase activator, is crucial in early clinical development for several reasons []. First, it allows researchers to predict the drug's behavior in the human body based on preclinical data. This can help optimize clinical trial design, including dose selection and study population. Secondly, PBPK models integrate data from various sources, such as in vitro experiments and allometric scaling, offering a mechanistic understanding of the drug's absorption, distribution, metabolism, and excretion (ADME). This approach can be particularly valuable for Sinogliatin, as it helps to understand its pharmacokinetic properties and potentially predict potential drug-drug interactions.
Q2: How does the "Learn–Research–Confirm" process described in the research contribute to translational modeling and simulation in early-phase clinical development?
A2: The "Learn–Research–Confirm" process plays a vital role in refining translational modeling and simulation, particularly for new drugs like Sinogliatin in early-phase clinical trials []. This iterative approach involves:
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